2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide
CAS No.: 320368-28-3
Cat. No.: VC21380199
Molecular Formula: C12H14BrN3O2
Molecular Weight: 312.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320368-28-3 |
|---|---|
| Molecular Formula | C12H14BrN3O2 |
| Molecular Weight | 312.16g/mol |
| IUPAC Name | 2-bromo-N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C12H14BrN3O2/c1-8(2)15-16-11(17)7-14-12(18)9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3,(H,14,18)(H,16,17) |
| Standard InChI Key | ZJSKODAVTUZUCF-UHFFFAOYSA-N |
| SMILES | CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C |
| Canonical SMILES | CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C |
Introduction
The compound 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide is a synthetic organic molecule characterized by its brominated benzamide core and a hydrazinyl ethyl substituent with a propan-2-ylidene functional group. This compound belongs to the class of hydrazones and benzamides, which are often explored for their potential biological and pharmacological properties. Its molecular structure suggests potential applications in medicinal chemistry, particularly in areas such as antimicrobial, anticancer, or enzyme inhibition studies.
Synthesis Pathway
The synthesis of this compound likely involves the following steps:
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Preparation of the Benzamide Core:
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Bromination of benzamide to introduce the bromine atom at the ortho position.
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Hydrazone Formation:
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Reaction of a hydrazine derivative with an appropriate ketone (e.g., acetone) to form the propan-2-ylidene hydrazone group.
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Coupling Reaction:
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Coupling of the hydrazone intermediate with a bromo-benzamide derivative using standard organic synthesis techniques such as condensation.
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Key Reagents:
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Bromobenzoyl chloride
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Hydrazine hydrate
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Acetone
Antimicrobial Activity
Compounds containing hydrazone and benzamide moieties are known for their antimicrobial properties. The presence of bromine enhances lipophilicity and may improve membrane penetration in microbial cells.
Anticancer Potential
Hydrazones are often studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes or pathways involved in tumor growth.
Enzyme Inhibition
The compound’s structural features suggest it could act as an inhibitor for enzymes like proteases or oxidoreductases due to its amide and hydrazone functionalities.
Analytical Characterization
To confirm the structure and purity of this compound, various spectroscopic and analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of proton and carbon environments in the molecule (e.g., , ). |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detection of functional groups (e.g., C=O stretch for amide, N-H stretch for hydrazone). |
| Elemental Analysis | Verification of molecular formula through carbon, hydrogen, nitrogen, and bromine content. |
Biological Insights from Related Compounds
Studies on structurally similar compounds reveal:
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Hydrazones exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria.
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Brominated benzamides have been explored as anticancer agents due to their ability to interact with DNA or inhibit enzymes critical for cell division.
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Molecular docking studies suggest that compounds with hydrazone linkages can bind effectively to active sites of target proteins.
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